1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea
Description
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea is a substituted urea derivative characterized by a 2-chlorophenyl group and a thiophen-3-ylmethyl substituent. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKQDIUUCGREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of 2-chloroaniline with thiophen-3-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl group is common in herbicides and antifungals, as seen in 1-(3-chloro-2-hydroxymethylphenyl)-3-(3-trifluoromethoxyphenyl)urea, which showed herbicidal activity .
- Thiophene vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *LogP values estimated using fragment-based methods.
- Thiophene-containing derivatives may exhibit higher solubility in organic solvents due to aromatic heterocycles.
Table 3: Reported Bioactivities of Analogues
Key Findings :
- Chlorophenyl-urea hybrids with azetidinone cores (e.g., compound 4h) demonstrate potent antifungal activity, suggesting that the target compound may share similar modes of action .
- The trifluoromethyl group in analogues like 1-((2-chlorophenyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea enhances metabolic stability, a critical factor in drug design .
Biological Activity
1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a urea functional group linked to a thiophene moiety and a chlorophenyl group. This unique arrangement contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 22.8 |
| HeLa (Cervical Cancer) | 18.6 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cellular signaling pathways, leading to its observed antimicrobial and anticancer effects. Further elucidation of these pathways is necessary for understanding the full scope of its biological activity .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The results indicated that this compound exhibited comparable activity to standard antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
Study on Anticancer Properties
In another investigation, the anticancer effects of the compound were assessed using human cancer cell lines. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability, with flow cytometry revealing increased apoptosis in treated cells .
Q & A
Q. What synthetic routes are recommended for preparing 1-(2-Chlorophenyl)-3-(thiophen-3-ylmethyl)urea?
A common method involves reacting 2-chlorophenyl isocyanate with thiophen-3-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts. This approach aligns with urea derivative syntheses, where isocyanates react with amines to form urea linkages . Purity can be enhanced via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing thiophene vs. chlorophenyl protons).
- IR : A carbonyl stretch (~1640–1680 cm) confirms the urea group.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated 280.74 g/mol for CHClNOS).
- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS refines bond lengths, torsion angles, and packing interactions. For example, highlights how chlorophenyl-thiophene spatial arrangements influence hydrogen-bonding networks. Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by comparing crystallographic parameters like Cl···S distances or urea plane deviations .
Q. How should researchers design experiments to assess biological activity?
- Target Selection : Prioritize targets based on structural analogs. For instance, shows urea derivatives with antibacterial activity via enzyme inhibition (e.g., dihydrofolate reductase).
- Assay Optimization : Use dose-response curves (IC) and controls for false positives. For antimicrobial studies, follow protocols from , which tested derivatives against E. coli and S. aureus using agar dilution methods.
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins .
Q. How to address contradictions in biological activity data across studies?
Contradictions may arise from:
- Purity Variations : Impurities >95% (HPLC-validated) ensure reliable bioactivity .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous), or incubation time impact results.
- Structural Analogues : Minor substituent changes (e.g., methyl vs. chloro groups) drastically alter activity. Cross-reference data from and , which highlight how thiophene substitution patterns affect antimicrobial potency.
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Simulate binding modes with targets (e.g., kinases or bacterial enzymes) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling : Corrogate electronic (Hammett constants) or steric (Taft parameters) descriptors with activity data. ’s epoxide derivatives, for example, showed enhanced activity with electron-withdrawing groups .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Urea Derivatives
| Compound | Space Group | Bond Length (C=O, Å) | Hydrogen Bonds | Reference ID |
|---|---|---|---|---|
| Analog from | P/c | 1.235 | N-H···O (2.89 Å) | |
| Thiophene-urea analog | P | 1.241 | N-H···S (3.12 Å) |
Q. Table 2. Antimicrobial Activity of Structural Analogs
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Substituent Effect | Reference ID |
|---|---|---|---|---|
| SAC-3 () | 12.5 | 25.0 | Electron-withdrawing Cl | |
| Thiophene-urea analog | 6.25 | 12.5 | Thiophene π-stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
